N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
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Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19FN6O4S and its molecular weight is 434.45. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Properties
Compounds similar to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide have been used in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit excellent solubility in organic solvents, high glass transition temperatures, and low dielectric constants, making them suitable for various high-performance applications (Liu et al., 2013).
Antimicrobial and Antitubercular Agents
Derivatives of compounds similar to the one have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some of these compounds, particularly benzene sulfonamide pyrazole oxadiazole derivatives, have shown promising activity against various bacteria and Mycobacterium tuberculosis (Shingare et al., 2022).
Heterocyclic Synthesis
These types of compounds have also been utilized in the synthesis of various heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives. Such syntheses contribute to the development of new pharmacologically active compounds (Fadda et al., 2012).
Antiproliferative Activities
Studies have explored the antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines, demonstrating their potential in cancer treatment research (Mert et al., 2014).
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4S/c1-11-10-14(23-24(11)2)17-21-22-18(29-17)20-16(26)15-4-3-9-25(15)30(27,28)13-7-5-12(19)6-8-13/h5-8,10,15H,3-4,9H2,1-2H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFYVJQKHODDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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